Acronine

Description

Acronycine is an alkaloid antineoplastic agent isolated from Acronychia baueri. It has a role as an antineoplastic agent and a metabolite. It is a member of acridone derivatives and an alkaloid.

Acronine is a natural product found in Sarcomelicope argyrophylla, Swinglea glutinosa, and Sarcomelicope simplicifolia with data available.

This compound is a natural alkaloid with an acridine structure isolated from the bark of the plant Acronychia baueri (Australian scrub ash) with antineoplastic properties. Acronycine appears to alkylate DNA and interfere with DNA replication. (NCI04)

A pyrano-acridone alkaloid found in RUTACEAE plants.

Structure

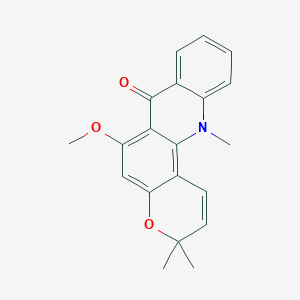

2D Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-3,3,12-trimethylpyrano[2,3-c]acridin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c1-20(2)10-9-13-15(24-20)11-16(23-4)17-18(13)21(3)14-8-6-5-7-12(14)19(17)22/h5-11H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMPZPKRDRQOOHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C3C(=C(C=C2O1)OC)C(=O)C4=CC=CC=C4N3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 | |

| Record name | ACRONYCINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19721 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020026 | |

| Record name | Acronycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Acronycine is a yellow powder. (NTP, 1992) | |

| Record name | ACRONYCINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19721 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992) | |

| Record name | ACRONYCINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19721 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Color/Form |

Yellow needles from ethanol | |

CAS No. |

7008-42-6 | |

| Record name | ACRONYCINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19721 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acronycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7008-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acronine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007008426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acronine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403169 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acronycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACRONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QE0G097358 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACRONYCINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

347 to 349 °F (NTP, 1992), 175-176 °C | |

| Record name | ACRONYCINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19721 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACRONYCINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Acronine: A Technical Guide to Its Natural Sources, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acronine is a naturally occurring acridone alkaloid that has garnered significant interest in the scientific community for its potential as an antitumor agent. First isolated in the mid-20th century, its unique structure and biological activity have prompted further investigation into its derivatives and mechanism of action. This technical guide provides an in-depth overview of the natural sources of this compound, detailed experimental protocols for its isolation and purification, and a summary of its key characterization data.

Natural Sources of this compound

This compound is primarily found in the bark of the Australian scrub ash, Acronychia baueri (family Rutaceae)[1]. This plant remains the most significant natural source of the compound. In addition to A. baueri, this compound has also been reported in other plant species, including Sarcomelicope argyrophylla, Swinglea glutinosa, and Sarcomelicope simplicifolia.

The isolation of this compound from Acronychia baueri often yields a mixture of other alkaloids. A comprehensive phytochemical analysis of the genus Acronychia has led to the identification of several co-occurring alkaloids.

Table 1: Natural Sources of this compound and Co-occurring Alkaloids in Acronychia baueri

| Plant Species | Part | This compound Presence | Co-occurring Alkaloids |

| Acronychia baueri | Bark | Primary Source | 1,2,3-trimethoxy-10-methyl-acridone, 1,3,4-trimethoxy-10-methyl-acridone, des-N-methyl acronycine, normelicopine, noracronycine[1] |

| Sarcomelicope argyrophylla | Not specified | Reported | Not specified |

| Swinglea glutinosa | Not specified | Reported | Not specified |

| Sarcomelicope simplicifolia | Not specified | Reported | Not specified |

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The following protocols are based on established methodologies for the extraction and purification of alkaloids from plant materials.

Experimental Protocol: Extraction of Crude Alkaloid Fraction

This protocol describes a general acid-base extraction method to obtain a crude alkaloid fraction from the dried bark of Acronychia baueri.

Materials:

-

Dried and powdered bark of Acronychia baueri

-

Methanol

-

10% Acetic Acid in water

-

Dichloromethane (DCM)

-

Concentrated Ammonium Hydroxide

-

Anhydrous Sodium Sulfate

-

Rotary evaporator

-

Filter paper, beakers, and flasks

Procedure:

-

Maceration: Macerate 100 g of dried and powdered Acronychia baueri bark in 500 mL of methanol for 48 hours at room temperature with occasional stirring.

-

Filtration and Concentration: Filter the extract through filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a viscous residue.

-

Acidification: Dissolve the residue in 200 mL of 10% acetic acid.

-

Defatting: Wash the acidic solution three times with 100 mL of dichloromethane to remove non-alkaloidal compounds. Discard the organic layers.

-

Basification: Make the aqueous layer alkaline (pH 9-10) by the dropwise addition of concentrated ammonium hydroxide.

-

Alkaloid Extraction: Extract the liberated alkaloids three times with 150 mL of dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alkaloid extract.

Experimental Protocol: Purification by Column Chromatography

The crude alkaloid extract can be subjected to column chromatography for the separation of this compound from other components.

Materials:

-

Silica gel (60-120 mesh) for column chromatography

-

Glass column

-

Cotton wool

-

Sand (acid-washed)

-

Crude alkaloid extract

-

Elution solvents: A gradient of n-hexane, ethyl acetate, and methanol

-

Collection tubes

-

TLC plates and developing chamber

-

Visualizing agent (e.g., Dragendorff's reagent)

-

Rotary evaporator

Procedure:

-

Column Packing:

-

Securely clamp a glass column in a vertical position.

-

Prepare a slurry of silica gel in n-hexane.

-

Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

-

Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel bed.

-

-

Sample Loading:

-

Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase (e.g., 100% n-hexane with a small amount of ethyl acetate).

-

Alternatively, for less soluble extracts, perform a dry loading by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.

-

-

Elution:

-

Begin elution with 100% n-hexane and gradually increase the polarity by adding increasing proportions of ethyl acetate, followed by methanol. A suggested gradient is provided in Table 2.

-

Collect fractions of a fixed volume (e.g., 20 mL) in separate tubes.

-

-

Fraction Analysis:

-

Monitor the separation by spotting a small aliquot of each collected fraction onto a TLC plate.

-

Develop the TLC plate in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).

-

Visualize the spots under UV light and/or by using a visualizing agent like Dragendorff's reagent.

-

-

Isolation of this compound:

-

Combine the fractions that show a prominent spot corresponding to this compound (based on comparison with a standard or literature Rf values).

-

Remove the solvent from the pooled fractions using a rotary evaporator to obtain purified this compound.

-

Table 2: Suggested Solvent Gradient for Column Chromatography

| Fraction Numbers | Solvent System (v/v) |

| 1-10 | 100% n-Hexane |

| 11-20 | n-Hexane : Ethyl Acetate (9:1) |

| 21-30 | n-Hexane : Ethyl Acetate (8:2) |

| 31-40 | n-Hexane : Ethyl Acetate (7:3) |

| 41-50 | n-Hexane : Ethyl Acetate (1:1) |

| 51-60 | 100% Ethyl Acetate |

| 61-70 | Ethyl Acetate : Methanol (9:1) |

Note: This is a general guideline and the gradient may need to be optimized based on the specific separation.

Experimental Protocol: Purification by Preparative HPLC

For higher purity, the fractions containing this compound from column chromatography can be further purified using preparative High-Performance Liquid Chromatography (HPLC).

Instrumentation:

-

Preparative HPLC system with a UV detector

-

C18 column (e.g., 250 x 20 mm, 10 µm)

Mobile Phase:

-

A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).

Procedure:

-

Method Development: Optimize the separation on an analytical scale first to determine the optimal gradient conditions.

-

Sample Preparation: Dissolve the semi-purified this compound fraction in the initial mobile phase composition.

-

Injection and Elution: Inject the sample onto the preparative column and elute using the optimized gradient program.

-

Fraction Collection: Collect the peak corresponding to this compound based on its retention time and UV absorbance.

-

Solvent Removal: Remove the solvent from the collected fraction, typically by lyophilization or evaporation under reduced pressure, to obtain highly purified this compound.

Characterization of this compound

The structure and purity of isolated this compound are confirmed using various spectroscopic techniques.

Spectroscopic Data

Table 3: ¹H NMR (Proton NMR) Spectral Data of this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 7.95 | d | 8.0 |

| H-2 | 7.25 | t | 7.5 |

| H-3 | 7.60 | t | 7.5 |

| H-4 | 8.15 | d | 8.0 |

| H-5 | 6.60 | s | - |

| H-8 | 5.60 | d | 10.0 |

| H-9 | 6.80 | d | 10.0 |

| N-CH₃ | 3.80 | s | - |

| O-CH₃ | 4.05 | s | - |

| C(CH₃)₂ | 1.50 | s | - |

Note: Data is typically recorded in CDCl₃. Chemical shifts are referenced to TMS (δ 0.00). This is representative data and may vary slightly based on the solvent and instrument used.

Table 4: ¹³C NMR (Carbon NMR) Spectral Data of this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 126.5 |

| C-2 | 121.0 |

| C-3 | 128.5 |

| C-4 | 115.0 |

| C-4a | 142.0 |

| C-5 | 105.0 |

| C-5a | 158.0 |

| C-6a | 112.0 |

| C-7 | 175.0 |

| C-8 | 129.0 |

| C-9 | 116.0 |

| C-9a | 140.0 |

| C-10a | 120.0 |

| C-11a | 122.0 |

| C-12 | 78.0 |

| C-13 | 28.0 (2C) |

| N-CH₃ | 35.0 |

| O-CH₃ | 56.0 |

Note: This is representative data and may vary slightly based on the solvent and instrument used.

Table 5: Mass Spectrometry Data of this compound

| Ionization Mode | m/z (relative intensity, %) | Assignment |

| EI-MS | 321 (M⁺, 100) | Molecular Ion |

| 306 (80) | [M - CH₃]⁺ | |

| 278 (40) | [M - C₃H₇]⁺ | |

| 263 (30) | [M - C₃H₇ - CH₃]⁺ |

Note: Fragmentation patterns can provide valuable structural information.

Mechanism of Action

This compound and its more potent synthetic derivatives exert their antitumor activity primarily through the alkylation of DNA. The proposed mechanism involves the covalent binding of the this compound moiety to the N2 position of guanine residues in the minor groove of the DNA double helix. This DNA alkylation disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

Conclusion

This compound continues to be a molecule of significant interest in the field of medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its natural sourcing, detailed methodologies for its isolation and purification, and key analytical data for its characterization. The provided protocols and data serve as a valuable resource for researchers and scientists working on the development of this compound and its derivatives as potential therapeutic agents. Further research into the precise molecular interactions and the development of more potent and selective analogs remains a promising avenue for future cancer therapy.

References

Acronine's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acronine, a naturally occurring acridone alkaloid, and its synthetic derivatives have demonstrated significant antitumor properties. This technical guide provides an in-depth examination of the core mechanism of action of this compound and its potent derivative, S23906-1 (cis-1,2-diacetoxy-1,2-dihydrobenzo[b]acronycine), in cancer cells. The primary mechanism involves direct interaction with DNA through alkylation, leading to a cascade of cellular events including cell cycle arrest and apoptosis. This document synthesizes current research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways to facilitate further research and drug development in this area.

Core Mechanism of Action: DNA Alkylation

The principal anticancer activity of this compound derivatives, particularly the highly potent S23906-1, is attributed to their ability to function as DNA alkylating agents.[1][2] This interaction forms covalent adducts with DNA, disrupting its normal function and leading to cytotoxicity in cancer cells.

1.1. Molecular Interaction with DNA

S23906-1 directly interacts with DNA, forming highly stable covalent adducts.[3] The primary target for this interaction is the guanine base. Specifically, the N-2 amino group of guanine, located in the minor groove of the DNA double helix, is alkylated by the this compound derivative.[1][3] This reaction is facilitated by the ester group at the benzylic position of the drug molecule.[1] The C1-C2 functionality of S23906-1 is the reactive moiety responsible for this DNA modification.[3] In contrast, derivatives lacking the acetate groups at these positions are inactive and do not form covalent DNA adducts.[3]

The specific accumulation of S23906-1 in the cell nucleus has been confirmed through confocal microscopy, ensuring high concentrations of the drug at its site of action.[3]

Cellular Consequences of DNA Alkylation

The formation of this compound-DNA adducts triggers a series of downstream cellular events that collectively contribute to the anticancer effect. These include the inhibition of DNA synthesis, cell cycle arrest, and the induction of apoptosis.

2.1. Inhibition of DNA Synthesis

A direct consequence of DNA alkylation by this compound derivatives is the inhibition of DNA synthesis. The presence of bulky adducts on the DNA template sterically hinders the action of DNA polymerases, thereby preventing DNA replication. This has been experimentally demonstrated by the complete prevention of bromodeoxyuridine (BrdU) incorporation in cells treated with S23906-1.[4]

2.2. Cell Cycle Arrest

This compound and its derivatives induce cell cycle arrest, preventing cancer cells from progressing through the division cycle. The specific phase of arrest appears to be dependent on the concentration of the drug used.

-

S Phase Arrest: At higher concentrations (e.g., 2.5 µM and above for S23906-1), an irreversible arrest in the S phase is observed.[4] This is consistent with the inhibition of DNA synthesis, as cells with damaged or incompletely replicated DNA are halted before proceeding to mitosis.

-

G2/M Phase Arrest: At lower concentrations (e.g., 1 µM and below for S23906-1), a partially reversible arrest in the G2/M phase occurs.[4] This suggests that at lower levels of DNA damage, cells may attempt to repair the lesions before entering mitosis. The G2/M checkpoint is a critical control point that prevents cells with damaged DNA from dividing.

2.3. Induction of Apoptosis

The culmination of DNA damage, inhibition of DNA synthesis, and cell cycle arrest is the induction of programmed cell death, or apoptosis. This is a key mechanism by which this compound derivatives eliminate cancer cells. The induction of apoptosis has been quantified using methods such as annexin-V labeling.[4] The apoptotic cascade is a complex signaling pathway that ultimately leads to the activation of caspases, enzymes that execute the dismantling of the cell.

Role of Cyclin E

An interesting and unique aspect of the mechanism of action of S23906-1 is the modulation of cyclin E levels.[4] Treatment with S23906-1 leads to a significant elevation of cyclin E protein.[4] However, this overexpressed cyclin E is not found in a complex with its typical partner, cyclin-dependent kinase 2 (Cdk2).[4] The precise role of this elevated, non-complexed cyclin E in the cytotoxic activity of S23906-1 is still under investigation, but it is implicated as a novel aspect of its mechanism.[4]

Signaling Pathways

Based on the currently available research, the primary mechanism of action of this compound and its derivative S23906-1 is direct DNA damage, leading to the activation of intrinsic cell death pathways. There is no direct evidence to suggest that this compound or S23906-1 directly targets or modulates the Akt, MAPK, or STAT3 signaling pathways as a primary mode of action. The observed cellular effects are more consistent with a DNA damage response.

Below are diagrams illustrating the established mechanisms of action.

Diagrams of Signaling Pathways and Experimental Workflows

References

Acronine's Role as an Antineoplastic Agent: A Technical Guide

Abstract

Acronine, a naturally occurring pyranoacridone alkaloid, has demonstrated a broad spectrum of antitumor activity against various solid tumors. However, its clinical development has been hampered by its moderate potency and low water solubility.[1] This has led to the development of synthetic analogs, with a focus on enhancing its pharmacological profile. This technical guide provides an in-depth overview of the core aspects of this compound and its derivatives as antineoplastic agents, including their mechanism of action, structure-activity relationships, and preclinical efficacy. Detailed experimental protocols and visualizations of key pathways and workflows are provided to support further research and development in this area.

Mechanism of Action

The primary antineoplastic mechanism of this compound and its more potent analogs is the alkylation of DNA.[1][2] This covalent interaction with DNA disrupts its structure and function, ultimately leading to cell cycle arrest and apoptosis.

Bioactivation and DNA Adduct Formation

This compound itself is a prodrug that requires metabolic activation to exert its cytotoxic effects. The crucial step in its bioactivation is the epoxidation of the 1,2-double bond within its pyran ring.[1][3] This reactive epoxide intermediate then serves as an electrophile that can be attacked by nucleophilic sites on DNA bases.

Subsequent research has led to the development of benzo[a], [b], and [c]acronycine analogs.[1] The derivative cis-1,2-diacetoxy-1,2-dihydrobenzo[b]acronycine (S23906-1), which entered Phase I clinical trials, demonstrated a clear correlation between its antitumor activity and its ability to form covalent adducts with DNA.[1] Specifically, these adducts are formed through a reaction between the N-2 amino group of guanine residues in the minor groove of DNA and the ester group at the benzylic position of the drug.[1] Interestingly, the most potent cytotoxic compounds in this series were found to be the slowest DNA alkylators, suggesting that the kinetics of DNA alkylation play a critical role in their antitumor properties.[1]

Cell Cycle Perturbations and Apoptosis

The DNA damage induced by this compound derivatives triggers cell cycle checkpoints, leading to arrest in the S and G2/M phases.[4] The derivative S23906-1 has been shown to cause an irreversible arrest in the S phase at higher concentrations, which is followed by the induction of apoptosis.[4] This programmed cell death is a key component of its anticancer activity. Furthermore, S23906-1 has been observed to modulate the levels of cyclin E, a protein crucial for the G1/S transition, suggesting an additional layer of cell cycle control.[2][4]

Structure-Activity Relationships (SAR)

The development of more potent this compound analogs has been guided by a clear understanding of its structure-activity relationships.

Key findings from SAR studies include:

-

The 1,2-Double Bond: This feature is critical for the bioactivation of this compound to its reactive epoxide intermediate.[3]

-

Benzo[b] Analogs: The fusion of a benzene ring to the this compound core, creating benzo[b]acronycine derivatives, has been a successful strategy to enhance antitumor potency.[1][5]

-

1,2-Dihydroxy-1,2-dihydro Diesters: The development of 1,2-dihydroxy-1,2-dihydroacronycine and benzo[b]acronycine diesters has led to compounds with significantly increased potency compared to the parent this compound.[3]

Preclinical Data

The antitumor activity of this compound and its derivatives has been evaluated in a variety of preclinical models, including murine transplantable tumors and human tumor xenografts in immunodeficient mice.

In Vitro Cytotoxicity

The this compound derivative S23906-1 has demonstrated significantly greater in vitro potency compared to the parent compound. It was found to be 20-fold more potent than this compound in inhibiting the proliferation of six different tumor cell lines.[4] In a clonogenic assay, the HT29 human colon carcinoma cell line was 100-fold more sensitive to S23906-1 than to this compound.[4]

| Cell Line | Cancer Type | Fold Increase in Potency (S23906-1 vs. This compound) |

| Various (6 lines) | Not Specified | 20 |

| HT29 | Colon Carcinoma | 100 |

In Vivo Efficacy in Orthotopic Models

S23906-1 has shown marked antitumor activity in orthotopic models of human solid tumors, which more closely mimic the clinical behavior of cancer.[6][7]

| Cancer Model | Treatment | Outcome | Comparison |

| C38 Murine Colon Carcinoma | S23906-1 (6.25 mg/kg, i.v.) | Tumor regression in all mice | This compound was 16-fold less potent and only moderately active at its maximum tolerated dose (100 mg/kg) |

| NCI-H460 Human Lung Cancer | S23906-1 | Increased survival (T/C value of 162%) | Vinorelbine was less active (T/C value of 119%) |

| A549 Human Lung Cancer | S23906-1 | Increased survival (T/C value of 193%) | Vinorelbine was less active (T/C value of 174%) |

| NIH:OVCAR-3 Human Ovarian Cancer | S23906-1 | 80% long-term survivors | As active as paclitaxel |

| HT-29 & HCT116 Human Colon Cancer | S23906-1 | Inhibited primary tumor growth and eradicated metastases | As efficient as irinotecan |

T/C Value: Treated vs. Control value, a measure of antitumor efficacy.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and its derivatives.

In Vitro Cytotoxicity: MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., this compound, S23906-1) and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Apoptosis Detection: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the test compound at various concentrations for a defined time period.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Interpretation:

-

Annexin V-negative, PI-negative: Viable cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

DNA Synthesis Inhibition: BrdU Incorporation Assay

This assay measures the incorporation of the thymidine analog bromodeoxyuridine (BrdU) into newly synthesized DNA.

-

Cell Treatment: Treat cells with the test compound for a desired duration.

-

BrdU Labeling: Add BrdU to the cell culture medium and incubate for a short period (e.g., 2-4 hours) to allow for incorporation into replicating DNA.

-

Fixation and Permeabilization: Fix the cells and permeabilize the cell membrane to allow antibody access to the nucleus.

-

DNA Denaturation: Treat cells with an acid or nuclease to denature the DNA and expose the incorporated BrdU.

-

Antibody Staining: Incubate the cells with a primary antibody specific for BrdU, followed by a fluorescently labeled secondary antibody.

-

Analysis: Quantify the fluorescence by flow cytometry or microscopy to determine the level of DNA synthesis.

References

- 1. Acronycine derivatives: a promising series of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acronycine derivatives as promising antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships in the acronycine series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Induction of cyclin E and inhibition of DNA synthesis by the novel acronycine derivative S23906-1 precede the irreversible arrest of tumor cells in S phase leading to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [From acronycine to benzo-[b]-acronycine derivatives: potent antitumor agents] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Marked antitumor activity of a new potent acronycine derivative in orthotopic models of human solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Targets of Acronine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acronine, a naturally occurring acridone alkaloid, has long been recognized for its antitumor properties. However, its clinical application has been hampered by low potency and poor solubility. This has spurred the development of a diverse range of synthetic derivatives, particularly benzo[b]acronycines, which exhibit significantly enhanced anticancer activity. This technical guide provides a comprehensive overview of the molecular targets of this compound and its derivatives, with a focus on their primary mechanism of action: DNA alkylation and topoisomerase inhibition. We present a compilation of quantitative data on their cytotoxic and enzyme-inhibitory activities, detailed experimental protocols for key assays, and visual representations of the involved signaling pathways and experimental workflows to facilitate further research and drug development in this promising area of oncology.

Introduction

This compound is a pyranoacridone alkaloid first isolated from the bark of Acronychia baueri. While demonstrating a broad spectrum of activity against various solid tumors, its clinical efficacy was ultimately disappointing due to its modest potency.[1] This led to extensive research into its mechanism of action and the synthesis of numerous analogues to improve its therapeutic index. A significant breakthrough came with the development of benzo[b]acronycine derivatives, which have shown marked activity in preclinical models of human cancers.[1] One such derivative, S23906-1 (cis-1,2-diacetoxy-1,2-dihydrobenzo[b]acronycine), has advanced to clinical trials, highlighting the potential of this class of compounds.[1][2]

The primary molecular target for the most potent this compound derivatives has been identified as deoxyribonucleic acid (DNA).[1][2] Specifically, benzo[b]acronycine derivatives function as DNA alkylating agents, forming covalent adducts with guanine residues, which triggers a cascade of cellular events culminating in apoptosis.[3][4][5] Additionally, the broader class of acridine-based compounds, to which this compound belongs, is known to interact with DNA topoisomerases, enzymes crucial for DNA replication and transcription.[6][7][8][9][10] This dual mechanism of action contributes to their potent cytotoxic effects against cancer cells.

This guide will delve into the specifics of these molecular interactions, presenting quantitative data, detailed experimental methodologies, and visual diagrams to provide a thorough resource for researchers in the field.

Primary Molecular Target: DNA Alkylation

The most significant mechanism of action for the potent anticancer activity of benzo[b]acronycine derivatives is the alkylation of DNA.[3][4][5]

Mechanism of DNA Alkylation

Benzo[b]acronycine derivatives, such as the clinical candidate S23906-1, act as monofunctional alkylating agents. The proposed mechanism involves the following key steps:

-

Activation: The derivative, often a diester, undergoes hydrolysis or enzymatic action to eliminate a leaving group (e.g., acetate) from the benzylic C1 position.[4]

-

Carbocation Formation: This elimination results in the formation of a reactive carbocation intermediate.

-

Nucleophilic Attack: The carbocation is then subject to nucleophilic attack by the N2 exocyclic amino group of guanine residues located in the minor groove of the DNA double helix.[1][5]

-

Covalent Adduct Formation: This reaction forms a stable, covalent adduct between the drug molecule and the guanine base.[3][5]

-

DNA Distortion: The formation of this bulky adduct causes a local distortion and opening of the DNA helix.[3]

This DNA damage obstructs critical cellular processes such as replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

Quantitative Data: Topoisomerase Inhibition

The following table presents the IC50 values for the inhibition of topoisomerase I and II by various acridine derivatives.

| Compound | Target | IC50 (µM) | Reference |

| Acridine-sulfonamide hybrid 8b | Topoisomerase I | 3.41 ± 0.19 | [7] |

| Acridine-sulfonamide hybrid 7c | Topoisomerase II | 7.33 | [7] |

| DL-01 | Topoisomerase IIα | > 100 (23% inhibition at 100 µM) | [6][11] |

| DL-07 | Topoisomerase IIα | > 100 (26% inhibition at 100 µM) | [6][11] |

| DL-08 | Topoisomerase IIα | > 100 (21% inhibition at 100 µM) | [6][11] |

| Amsacrine (m-AMSA) | Topoisomerase IIα | Positive Control | [6] |

| Camptothecin | Topoisomerase I | 1.46 | [7] |

| Doxorubicin | Topoisomerase II | 6.49 | [7] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cells.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and cytotoxic activity of benzo[a]acronycine and benzo[b]acronycine substituted on the A ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Covalent binding to glutathione of the DNA-alkylating antitumor agent, S23906-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alkylation of guanine in DNA by S23906-1, a novel potent antitumor compound derived from the plant alkaloid acronycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Acridine derivatives as inhibitors/poisons of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Acridine/Acridone Derivatives as Catalytic Inhibitors of Topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Structural Unraveling of Acronine: A Technical Guide to its Elucidation and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acronine, a pyranoacridone alkaloid first isolated from the bark of Acronychia baueri (now Sarcomelicope simplicifolia), has been a subject of scientific scrutiny for decades due to its notable antitumor properties.[1][2][3] The journey to fully elucidate its complex structure and define its stereochemistry is a compelling case study in the application of classical and modern analytical techniques. This technical guide provides an in-depth exploration of the methodologies and data that have been pivotal in establishing the definitive structure of this compound, offering valuable insights for researchers engaged in natural product chemistry and drug discovery.

Isolation and Purification

Experimental Protocol: Isolation of this compound

1. Extraction of the Crude Alkaloid Mixture:

-

Sample Preparation: The bark of Acronychia baueri is air-dried and pulverized to a coarse powder to maximize the surface area for solvent extraction.

-

Maceration: A kilogram of the powdered bark is submerged in a large volume (approximately 5-10 liters) of methanol or ethanol in a sealed container. The mixture is left to stand at room temperature for 48-72 hours with periodic agitation.

-

Filtration and Concentration: The mixture is filtered to separate the plant material from the liquid extract. The solid residue (marc) is pressed to recover residual solvent. The extraction process is typically repeated multiple times to ensure exhaustive extraction. The combined filtrates are then concentrated under reduced pressure to yield a crude extract.

2. Acid-Base Partitioning for Alkaloid Enrichment:

-

The crude extract is acidified with a dilute acid (e.g., 5% hydrochloric acid) to protonate the basic alkaloid nitrogen atoms, rendering them water-soluble.

-

This acidic aqueous solution is then washed with a nonpolar organic solvent (e.g., hexane or diethyl ether) to remove neutral and acidic impurities.

-

The acidic aqueous layer is subsequently basified with a base (e.g., ammonium hydroxide or sodium carbonate) to a pH of 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.

-

The basified aqueous solution is then extracted multiple times with a chlorinated solvent like dichloromethane or chloroform. The combined organic layers contain the enriched alkaloid fraction.

3. Chromatographic Purification:

-

Column Chromatography: The crude alkaloid mixture is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically starting with a nonpolar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using pTLC or preparative HPLC to yield the pure compound.

Logical Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

Spectroscopic and Spectrometric Analysis

The determination of this compound's planar structure was heavily reliant on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would have been employed to determine the elemental composition of this compound, providing its molecular formula, C₂₀H₁₉NO₃.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Postulated ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~5.6 | d | ~10.0 |

| H-2 | ~6.7 | d | ~10.0 |

| H-4, H-5 | ~7.2 - 7.8 | m | - |

| H-8 | ~8.1 | dd | ~8.0, 1.5 |

| H-9 | ~7.4 | t | ~8.0 |

| H-10 | ~7.7 | t | ~8.0 |

| H-11 | ~7.5 | d | ~8.0 |

| 6-OCH₃ | ~3.9 | s | - |

| 7,7-(CH₃)₂ | ~1.5 | s | - |

| N-CH₃ | ~3.7 | s | - |

Table 2: Postulated ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 | ~128 |

| C-2 | ~116 |

| C-3a | ~115 |

| C-4 | ~122 |

| C-5 | ~127 |

| C-5a | ~142 |

| C-6 | ~160 |

| C-6a | ~105 |

| C-7 | ~78 |

| 7-(CH₃)₂ | ~28 |

| C-8 | ~121 |

| C-9 | ~126 |

| C-10 | ~121 |

| C-11 | ~133 |

| C-11a | ~120 |

| C-12a | ~180 |

| C-12b | ~140 |

| 6-OCH₃ | ~56 |

| N-CH₃ | ~35 |

Note: The data in Tables 1 and 2 are representative values and would require confirmation through 2D NMR experiments such as COSY, HSQC, and HMBC for definitive assignment.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: A sample of pure this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

1D NMR: ¹H and ¹³C{¹H} NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

2D NMR: A suite of 2D NMR experiments is performed to establish connectivity:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments.

-

Logical Flow for NMR-Based Structure Elucidation

Caption: Workflow for determining the planar structure of this compound using NMR.

X-ray Crystallography: The Definitive Stereochemical Proof

While NMR provides the connectivity of the molecule, single-crystal X-ray diffraction provides unambiguous proof of the three-dimensional structure, including relative and absolute stereochemistry.

Although a publicly available Crystallographic Information File (CIF) for this compound is not readily found, the solid-state structure would be the ultimate confirmation of the pyranoacridone backbone and the relative disposition of its substituents.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Single crystals of this compound suitable for X-ray diffraction are grown, typically by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates, bond lengths, and bond angles.

Table 3: Expected Key Crystallographic Parameters for this compound

| Parameter | Expected Value/Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Specific Å and ° values |

| Z (molecules per unit cell) | Integer value |

| Final R-factor | < 0.05 for a well-refined structure |

Logical Pathway for X-ray Crystallography

Caption: The process of determining the 3D structure of this compound via X-ray crystallography.

Chemical Degradation and Synthesis

In the era preceding the widespread availability of high-field NMR and routine X-ray crystallography, chemical degradation was a cornerstone of structure elucidation. While specific degradation studies for this compound are not prominently documented in recent literature, such methods would have been instrumental in the initial characterization of the acridone core and its substituents.

Conversely, total synthesis provides the ultimate confirmation of a proposed structure. Several total syntheses of this compound have been reported, confirming the connectivity and stereochemistry established by spectroscopic methods.[5]

Conclusion

The structure elucidation of this compound is a testament to the power of a multi-faceted analytical approach. From its isolation from a natural source to the detailed mapping of its atomic framework, each step has relied on a specific set of experimental techniques. The combination of mass spectrometry, comprehensive 1D and 2D NMR spectroscopy, and single-crystal X-ray diffraction has provided an unambiguous and detailed picture of this compound's structure and stereochemistry. This foundational knowledge has been critical for the subsequent exploration of its biological activity and the development of more potent synthetic analogs for potential therapeutic applications.[1][2]

References

- 1. Structure-activity relationships in the acronycine series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [From acronycine to benzo-[b]-acronycine derivatives: potent antitumor agents] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acronycine | C20H19NO3 | CID 345512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

In Silico Modeling of Acronine-DNA Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acronine, a naturally occurring pyranoacridone alkaloid, has demonstrated significant antitumor properties. Its mechanism of action is primarily attributed to its interaction with DNA, leading to the inhibition of crucial cellular processes like DNA replication and transcription. Understanding the molecular details of the this compound-DNA interaction is paramount for the rational design of more potent and selective anticancer agents. In silico modeling, encompassing molecular docking and molecular dynamics simulations, provides a powerful lens to investigate these interactions at an atomic level. This technical guide offers an in-depth overview of the computational and experimental approaches used to elucidate the binding of this compound to DNA, presenting methodologies and available quantitative data.

Introduction to this compound-DNA Interaction

This compound is a planar, tetracyclic aromatic compound. This structural characteristic is typical of DNA intercalators, which are molecules that can insert themselves between the base pairs of the DNA double helix. Early studies suggested that this compound interacts with DNA through a non-covalent process, potentially intercalation. Subsequent research on this compound derivatives has further pointed towards interactions within the minor groove of DNA, including the formation of covalent adducts with guanine residues by some analogs. The primary consequence of this binding is the disruption of DNA synthesis, leading to cell cycle arrest, primarily in the S phase, and subsequent apoptosis. Some acridine derivatives have also been shown to act as topoisomerase inhibitors, enzymes crucial for managing DNA topology during replication.

Computational Modeling of this compound-DNA Interaction

In silico methods are indispensable for predicting and analyzing the binding modes, affinity, and dynamics of small molecules like this compound with biological macromolecules such as DNA.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. In this context, this compound is the ligand and a DNA duplex is the receptor. Docking simulations can help identify the likely binding site (e.g., minor groove, major groove, or intercalation) and estimate the binding affinity.

Logical Workflow for Molecular Docking:

Caption: Workflow for molecular docking of this compound to a DNA duplex.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the this compound-DNA complex over time. These simulations can be used to assess the stability of the docked pose, observe conformational changes in both the DNA and this compound, and calculate binding free energies.

General Workflow for MD Simulation:

Caption: General workflow for a molecular dynamics simulation of an this compound-DNA complex.

Quantitative Data Summary

Quantitative data for the direct interaction of this compound with DNA is sparse in the literature. However, biophysical studies on this compound and its analogs provide some key parameters.

| Compound | Method | Binding Constant (K_a) (M⁻¹) | Notes |

| This compound | Fluorescence Quenching | 1.46 x 10³ | Interaction with calf thymus DNA (ct-DNA) was observed.[1] |

| Ring-enlarged this compound Analog | Fluorescence Quenching | 1.026 x 10⁴ | Demonstrates how structural modifications can increase binding affinity.[1] |

Experimental Protocols for Studying this compound-DNA Interaction

The following protocols are generalized methodologies. Specific parameters should be optimized based on the available instrumentation and the specific experimental goals.

UV-Visible (UV-Vis) Absorption Spectroscopy

This technique is used to monitor the changes in the absorption spectrum of this compound upon the addition of DNA. Intercalation typically results in hypochromism (a decrease in absorbance) and a bathochromic shift (red shift) in the wavelength of maximum absorbance.

Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable buffer (e.g., Tris-HCl buffer, pH 7.4). The final concentration is typically in the micromolar range (e.g., 50 µM).

-

Prepare a stock solution of calf thymus DNA (ct-DNA) in the same buffer. The concentration of ct-DNA should be accurately determined by measuring the absorbance at 260 nm (molar extinction coefficient ε = 6600 M⁻¹cm⁻¹).

-

-

Titration:

-

Place a fixed concentration of the this compound solution in a 1 cm path length quartz cuvette.

-

Record the initial UV-Vis spectrum of this compound from approximately 200-500 nm.

-

Incrementally add small aliquots of the ct-DNA stock solution to the cuvette.

-

After each addition, allow the solution to equilibrate for a few minutes before recording the spectrum.

-

-

Data Analysis:

-

Monitor the changes in the absorbance and the wavelength of maximum absorption.

-

The intrinsic binding constant (K_b) can be calculated using the Wolfe-Shimer equation or by plotting [DNA]/(ε_a - ε_f) vs. [DNA].

-

Fluorescence Spectroscopy

This method measures the changes in the fluorescence emission of this compound upon binding to DNA. The quenching (decrease) of fluorescence intensity is a strong indicator of interaction, often due to the shielding of the fluorophore from the solvent upon intercalation.

Protocol:

-

Preparation of Solutions:

-

Prepare solutions of this compound and ct-DNA in a suitable buffer, similar to the UV-Vis protocol. The concentration of this compound will typically be lower to avoid self-quenching.

-

-

Measurement:

-

Set the excitation wavelength at an absorption maximum of this compound and record the emission spectrum over an appropriate range (e.g., 400-600 nm).

-

Titrate the this compound solution with increasing concentrations of ct-DNA.

-

Record the fluorescence emission spectrum after each addition and equilibration.

-

-

Data Analysis:

-

Analyze the quenching of the fluorescence intensity.

-

The binding constant (K_a) can be determined using the Stern-Volmer equation if the quenching is dynamic, or by fitting the data to a suitable binding model for static quenching. For this compound, a binding constant of 1.46 x 10³ M⁻¹ was determined using this method.[1]

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (K_a), enthalpy (ΔH), and stoichiometry (n). From these values, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated.

Protocol:

-

Sample Preparation:

-

Prepare this compound and DNA solutions in the exact same, degassed buffer to minimize heats of dilution.

-

Typically, the DNA solution (e.g., 10-50 µM) is placed in the sample cell, and a more concentrated solution of this compound (e.g., 100-500 µM) is placed in the injection syringe.

-

-

Experiment Setup:

-

Set the experimental temperature (e.g., 25 °C).

-

Perform a series of small, sequential injections of the this compound solution into the DNA solution in the sample cell.

-

-

Data Acquisition and Analysis:

-

The instrument measures the heat change after each injection.

-

The raw data is a series of heat-flow peaks corresponding to each injection.

-

Integration of these peaks yields a binding isotherm, which is then fitted to a binding model (e.g., a single-site binding model) to extract the thermodynamic parameters (K_a, ΔH, n).

-

Mechanism of Action: Beyond Simple Binding

The interaction of this compound with DNA is the foundational step in its anticancer activity. This binding event directly interferes with the cellular machinery that uses DNA as a template.

Inhibition of DNA Replication and Transcription: By intercalating or binding to the DNA grooves, this compound creates a physical impediment. This can stall the progression of DNA polymerase and RNA polymerase along the DNA strand, thereby inhibiting DNA replication and transcription. This leads to an arrest of the cell cycle, particularly in the S phase where DNA synthesis occurs, and can ultimately trigger apoptosis.

Potential for Topoisomerase Inhibition: Many acridine-based compounds are known to inhibit topoisomerases. These enzymes relieve torsional stress in DNA by creating transient single- or double-strand breaks. Topoisomerase inhibitors can trap the enzyme-DNA complex in its cleaved state, leading to permanent DNA damage and cell death. While not definitively characterized for this compound itself, this remains a plausible component of its mechanism of action.

Logical Pathway from DNA Binding to Cell Death:

Caption: Proposed mechanism of this compound's cytotoxic effects following DNA binding.

Conclusion

The in silico modeling of the this compound-DNA interaction, supported by experimental biophysical data, provides a detailed picture of its mechanism of action. While current data confirms a direct, non-covalent binding, further studies, particularly utilizing Isothermal Titration Calorimetry and more focused molecular dynamics simulations, are needed to fully elucidate the thermodynamic driving forces and dynamic stability of the complex. Such studies will be invaluable for the structure-based design of next-generation this compound derivatives with enhanced efficacy and selectivity as anticancer therapeutics.

References

Cellular Uptake and Distribution of Acronine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acronine, a naturally occurring acridone alkaloid, has long been recognized for its antitumor properties. Its mechanism of action is primarily attributed to its ability to alkylate DNA, leading to cell cycle arrest and apoptosis. Despite its potential, the clinical development of this compound has been hampered by its low water solubility and moderate potency. This has led to the development of more potent synthetic analogues, such as cis-1,2-diacetoxy-1,2-dihydrobenzo[b]acronycine (S23906-1), which has progressed to clinical trials.[1] A critical aspect of understanding and optimizing the therapeutic efficacy of this compound and its derivatives lies in elucidating their cellular uptake and subcellular distribution.

This technical guide provides a comprehensive overview of the known information regarding the cellular transport of this compound. It also outlines detailed experimental protocols and workflows for researchers to quantitatively investigate these processes. While specific quantitative data for this compound's cellular uptake and subcellular concentrations are not extensively available in public literature, this guide offers a foundational framework for such investigations.

Quantitative Data on Cellular Uptake and Distribution

Extensive literature searches did not yield specific quantitative data on the cellular uptake kinetics or subcellular concentrations of this compound. The following tables are presented as templates for researchers to populate with experimental data.

Table 1: In Vitro Cellular Uptake of this compound

| Cell Line | Compound | Incubation Time (h) | Concentration (µM) | Intracellular Concentration (µM) | Uptake Efficiency (%) |

| Data Not Available | This compound | ||||

| Data Not Available | S23906-1 |

Table 2: Subcellular Distribution of this compound in Cancer Cells

| Cell Line | Compound | Fraction | Concentration (µM) | % of Total Intracellular Drug |

| Data Not Available | This compound | Nucleus | ||

| Data Not Available | This compound | Mitochondria | ||

| Data Not Available | This compound | Cytosol | ||

| Data Not Available | This compound | Membrane/Particulate |

Table 3: In Vivo Biodistribution of this compound (Illustrative)

| Tissue | Compound | Dose (mg/kg) | Time Post-Administration (h) | Tissue Concentration (µg/g) | Tumor-to-Blood Ratio |

| Data Not Available | This compound | ||||

| Data Not Available | S23906-1 |

Proposed Experimental Workflow for Quantitative Analysis

To address the existing data gap, the following experimental workflow is proposed for the comprehensive analysis of this compound's cellular uptake and distribution.

References

Methodological & Application

Total Synthesis of Acronine and its Analogues: Application Notes and Protocols for Drug Development Professionals

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the total synthesis of the antitumor alkaloid Acronine and its structurally related analogues. It includes detailed application notes, experimental protocols for key synthetic steps, and a summary of relevant quantitative data to facilitate further research and development in this promising area of medicinal chemistry.

This compound, a pyranoacridone alkaloid, has garnered significant attention due to its broad-spectrum antitumor properties. However, its clinical development has been hampered by moderate potency and low water solubility. This has spurred extensive research into the total synthesis of this compound and the generation of novel analogues with improved pharmacological profiles. These efforts have led to the discovery of compounds with enhanced activity and a deeper understanding of their mechanism of action, which primarily involves interaction with DNA.

Synthetic Strategies Overview

Several strategies have been developed for the total synthesis of the acridone core of this compound and its subsequent elaboration. A prominent and flexible approach involves a three-step process commencing with the condensation of an anthranilic acid derivative with a phenol, followed by a regioselective annulation to construct the tetracyclic core. Key reactions frequently employed in various synthetic routes include the Ullmann condensation for the formation of the diarylamine precursor to the acridone, Friedel-Crafts acylation for the cyclization to the acridone ring system, and subsequent N-methylation and O-alkylation to complete the natural product scaffold.

Quantitative Data Summary

The following tables summarize the reported yields for key synthetic steps in representative syntheses of this compound and the cytotoxic activities of selected analogues against various cancer cell lines.

Table 1: Reported Yields for Key Synthetic Steps in a Representative this compound Synthesis

| Step No. | Reaction | Starting Materials | Product | Reported Yield (%) | Reference |

| 1 | Condensation | Anthranilic acid, Phloroglucinol | 1,3-Dihydroxyacridone | Excellent | [1] |

| 2 | Regioselective Annulation | 1,3-Dihydroxyacridone, Prenal | Tetracyclic Acridone Intermediate | Excellent | [1] |

| 3 | N-Methylation | Tetracyclic Acridone Intermediate | This compound | Quantitative | [1] |

| 4 | BBr₃-mediated Demethylation | This compound Analogue | Noracronycine Analogue | Not specified | [1] |

Table 2: Cytotoxic Activity (IC₅₀) of this compound and its Analogues against Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| This compound Analogue 1 | HTB-26 | Breast Cancer | 10-50 | [2] |

| This compound Analogue 1 | PC-3 | Pancreatic Cancer | 10-50 | [2] |

| This compound Analogue 1 | HepG2 | Hepatocellular Carcinoma | 10-50 | [2] |

| This compound Analogue 1 | HCT116 | Colon Cancer | 22.4 | [2] |

| This compound Analogue 2 | HCT116 | Colon Cancer | 0.34 | [2] |

| 9-Aminoacridine Analogue 1 | DU-145 | Prostate Cancer | 16.0 ± 6.9 | [3] |

| 9-Aminoacridine Analogue 2 | HCT-116 | Colon Cancer | 38.5 ± 3.6 | [3] |

| 9-Aminoacridine Analogue 3 | Hepa-1c1c7 | Liver Cancer | 31.8 ± 3.2 | [3] |

| 9-Aminoacridine Analogue 4 | H460 | Non-small Lung Cancer | 18.8 ± 2.3 | [3] |

| 9-Aminoacridine Analogue 1 | MCF-7 | Breast Cancer | 37.2 ± 6.2 | [3] |

| 9-Aminoacridine Analogue 2 | SU86.86 | Pancreatic Cancer | 21.2 ± 5.1 | [3] |

| Ellipticine | IMR-32 | Neuroblastoma | < 1 | [4] |

| Ellipticine | UKF-NB-4 | Neuroblastoma | < 1 | [4] |

| Ellipticine | HL-60 | Leukemia | < 1 | [4] |

| Ellipticine | MCF-7 | Breast Cancer | ~ 1 | [4] |

| Goniothalamin | Saos-2 | Osteosarcoma | < 5 µg/ml | [5] |

| Goniothalamin | A549 | Lung Carcinoma | < 5 µg/ml (at 72h) | [5] |

| Goniothalamin | HT29 | Colorectal Adenocarcinoma | < 5 µg/ml (at 72h) | [5] |

Experimental Protocols

The following protocols represent a composite of methodologies reported in the literature for the total synthesis of this compound. These should be regarded as a starting point for laboratory investigation and may require optimization.

Protocol 1: Synthesis of 1,3-Dihydroxyacridone (Acridone Core)

This protocol is based on the condensation reaction between an anthranilic acid and phloroglucinol.[1]

Materials:

-

Anthranilic acid derivative (1.0 equiv)

-

Phloroglucinol (1.0 equiv)

-

p-Toluenesulfonic acid (TsOH) (0.05 equiv)

-

n-Hexanol

-

Hexane

Procedure:

-

To a round-bottom flask, add the anthranilic acid derivative (1.0 equiv) and phloroglucinol (1.0 equiv) in n-hexanol.

-

Add a catalytic amount of p-toluenesulfonic acid (0.05 equiv).

-

Reflux the reaction mixture at 160 °C for 18 hours.

-

Cool the reaction mixture to room temperature. A precipitate will form.

-

Filter the resulting precipitate and wash thoroughly with hexane.

-

The resulting 1,3-dihydroxyacridone derivative is typically of sufficient purity to be used in the next step without further purification.

Protocol 2: Ti(OiPr)₄-mediated Regioselective Annulation

This protocol describes the construction of the tetracyclic core of this compound.[1]

Materials:

-

1,3-Dihydroxyacridone derivative (from Protocol 1)

-

Prenal (3-methyl-2-butenal)

-

Titanium (IV) isopropoxide (Ti(OiPr)₄)

-

Anhydrous solvent (e.g., Toluene)

Procedure:

-

Dissolve the 1,3-dihydroxyacridone derivative in an anhydrous solvent such as toluene under an inert atmosphere (e.g., Argon).

-

Add prenal to the solution.

-

Add titanium (IV) isopropoxide dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature until completion (monitor by TLC).

-

Upon completion, quench the reaction carefully with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the tetracyclic acridone intermediate.

Protocol 3: N-Methylation to Yield this compound

This protocol details the final step in the synthesis of this compound.

Materials:

-

Tetracyclic acridone intermediate (from Protocol 2)

-

Methyl iodide (excess)

-

A suitable base (e.g., K₂CO₃ or NaH)

-

Anhydrous solvent (e.g., DMF or Acetone)

Procedure:

-

Dissolve the tetracyclic acridone intermediate in an anhydrous solvent like DMF or acetone in a round-bottom flask.

-

Add a suitable base such as potassium carbonate or sodium hydride.

-

Add an excess of methyl iodide to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography to yield pure this compound.

Protocol 4: BBr₃-mediated Demethylation of this compound Analogues

This protocol is for the demethylation of methoxy-substituted acridone derivatives to their corresponding hydroxy analogues (e.g., Noracronycine).[6][7]

Materials:

-

Methoxy-substituted this compound analogue

-

Boron tribromide (BBr₃) (1M solution in DCM)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

-

Dissolve the methoxy-substituted this compound analogue in anhydrous DCM in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a 1M solution of BBr₃ in DCM to the reaction mixture. The amount of BBr₃ should be at least one equivalent per methoxy group.

-

Allow the reaction to stir at low temperature and then slowly warm to room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture in an ice bath and carefully quench by the slow addition of saturated aqueous NaHCO₃.

-

Extract the product with DCM or another suitable organic solvent.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Visualizations

The following diagrams illustrate the general synthetic pathway to this compound and its proposed mechanism of action.

Caption: General synthetic route to this compound.

Caption: Proposed mechanism of action of this compound analogues.

References

- 1. Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. On the Role of Topoisomerase I in Mediating the Cytotoxicity of 9-Aminoacridine-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medic.upm.edu.my [medic.upm.edu.my]

- 6. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]

- 7. files.core.ac.uk [files.core.ac.uk]

The Quest for Acronine: Unraveling the Extraction and Purification from Acronychia baueri

For researchers, scientists, and drug development professionals, the isolation of promising bioactive compounds is a critical first step. Acronine, a potent antineoplastic alkaloid, has been a subject of interest for its potential therapeutic applications. This document provides a detailed overview of the extraction and purification of this compound from its natural source, the bark of Acronychia baueri.

This compound, also referred to as acronycine in scientific literature, is a naturally occurring alkaloid found in the bark of the Australian tree Acronychia baueri.[1][2] Its antitumor properties have been recognized for decades, driving efforts to develop efficient methods for its isolation and purification to enable further pharmacological studies and potential drug development. This application note outlines a general procedure for the extraction and purification of this compound, based on established principles of natural product chemistry.

Summary of Quantitative Data

Due to the limited availability of detailed, publicly accessible experimental data with precise quantitative outcomes, the following table presents a generalized summary of expected yields and purity at different stages of the process. These values are illustrative and can vary significantly based on the specific conditions and scale of the operation.

| Parameter | Crude Extract | Partially Purified Fraction | Purified this compound |

| Starting Material (Dried Bark) | 1 kg | - | - |

| Extraction Solvent | Methanol (or other polar solvents) | - | - |

| Volume of Solvent | 5-10 L | - | - |

| Extraction Method | Maceration or Soxhlet Extraction | - | - |

| Approximate Yield | 50-100 g | 5-15 g | 0.5-2 g |

| Estimated Purity | 1-5% | 10-30% | >95% |

Experimental Protocols

The following protocols describe a general workflow for the extraction and purification of this compound from Acronychia baueri bark.

I. Preparation of Plant Material

-

Collection and Identification: Collect the bark of Acronychia baueri. Ensure proper botanical identification to avoid contamination with other species.

-

Drying: Air-dry the bark in a well-ventilated area, protected from direct sunlight, until it is brittle.

-